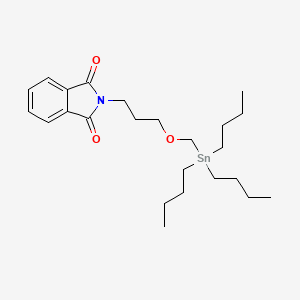
2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of the tributylstannyl group makes this compound particularly interesting for various synthetic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The tributylstannyl group is then introduced through a subsequent reaction, often involving a stannylation process using tributylstannyl chloride under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the stannyl group or other parts of the molecule.
Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoindoline-1,3-dione derivatives.
科学研究应用
2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the production of polymers, dyes, and other industrial materials.
作用机制
The mechanism of action of 2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The tributylstannyl group can facilitate the compound’s binding to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
N-isoindoline-1,3-dione: A simpler analog without the tributylstannyl group.
Phthalimide: Another isoindoline-1,3-dione derivative with different substituents.
Indole derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
The presence of the tributylstannyl group in 2-(3-((Tributylstannyl)methoxy)propyl)isoindoline-1,3-dione makes it unique compared to other isoindoline-1,3-dione derivatives.
属性
IUPAC Name |
2-[3-(tributylstannylmethoxy)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO3.3C4H9.Sn/c1-16-8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15;3*1-3-4-2;/h2-3,5-6H,1,4,7-8H2;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVALOBXOFQWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO3Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
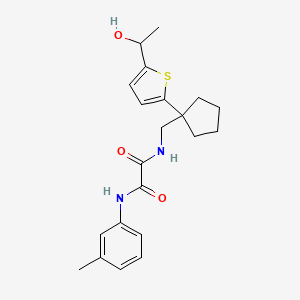
![3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2996158.png)

![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2996162.png)
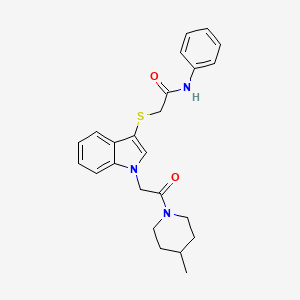
![N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2996164.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2996167.png)
![1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996168.png)
![ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2996170.png)
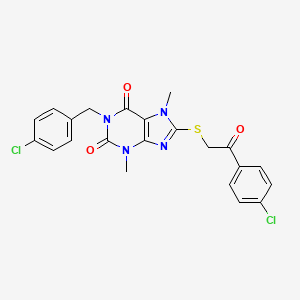
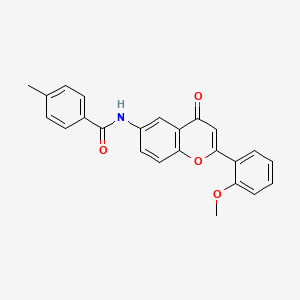
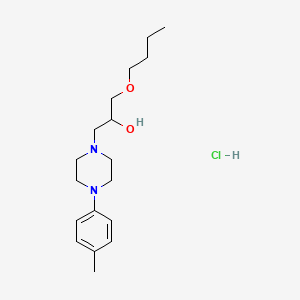
![5-(6-cyclopropylpyridazin-3-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2996177.png)
